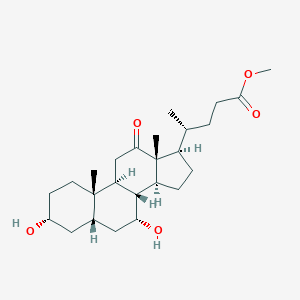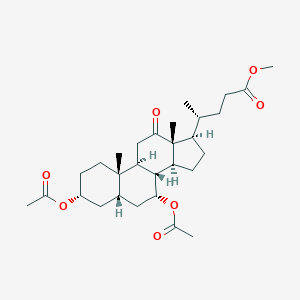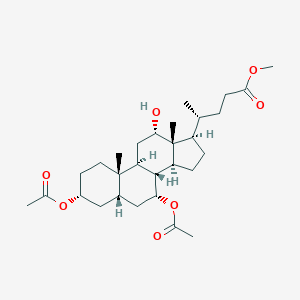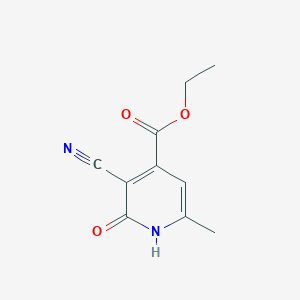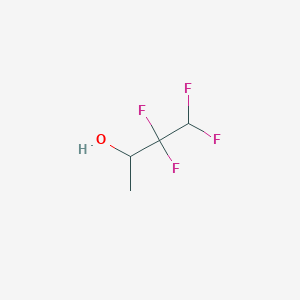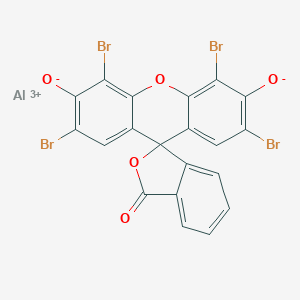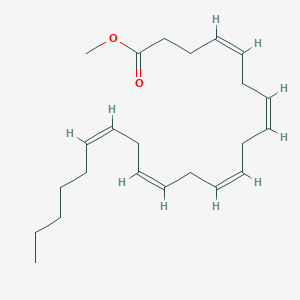
Methyl 4,7,10,13,16-docosapentaenoate
Overview
Description
“Methyl 4,7,10,13,16-docosapentaenoate” is a type of polyunsaturated fatty acid (PUFA) which contains 22 carbons and 5 double bonds . It is also known as "4,7,10,13,16-Docosapentaenoic acid, methyl ester" .
Synthesis Analysis
“Methyl 4,7,10,13,16-docosapentaenoate” is an intermediate compound in the metabolic pathway of DHA in eucaryotes . It is formed from eicosapentaenoic acid (EPA) and is converted to docosahexaenoic acid (DHA) by Δ4-desaturase .Molecular Structure Analysis
The molecular formula of “Methyl 4,7,10,13,16-docosapentaenoate” is C23H36O2 . It has an average mass of 344.531 Da and a monoisotopic mass of 344.271515 Da .Scientific Research Applications
Nutritional Supplements
Methyl 4,7,10,13,16-docosapentaenoate: is a polyunsaturated fatty acid methyl ester that’s often used in nutritional supplements. It’s an omega-3 fatty acid, which is essential for human health but not produced by the body. This compound is believed to benefit heart health by lowering blood lipids, reducing inflammation, and improving conditions like arthritis .
Anti-inflammatory Agents
Due to its omega-3 fatty acid content, C225 has significant anti-inflammatory properties. It’s used in scientific research to explore treatments for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Research
Omega-3 fatty acids like C225 are crucial for brain health. Research suggests that they may protect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Studies often use C225 to understand the role of fatty acids in cognitive function and brain aging .
Cardiovascular Health Studies
C225: is used in cardiovascular research due to its potential to improve heart health. It’s studied for its ability to reduce the risk of arrhythmias, decrease triglyceride levels, and prevent atherosclerosis .
Cancer Research
There’s growing interest in the role of omega-3 fatty acids in cancer prevention and treatmentC225 is used in research to investigate its potential to inhibit tumor growth and enhance the efficacy of chemotherapy drugs .
Metabolic Syndrome Research
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and diabetesC225 is being researched for its potential to improve insulin sensitivity and reduce the risk factors associated with metabolic syndrome .
Mechanism of Action
Target of Action
C225, also known as Cetuximab, is a recombinant chimeric human/mouse IgG1 monoclonal antibody that competitively binds to the epidermal growth factor receptor (EGFR) . EGFR is a member of the ErbB family of receptor tyrosine kinases found in both normal and tumor cells, and it is responsible for regulating epithelial tissue development and homeostasis . EGFR is often overexpressed in malignant cells and has been linked to more advanced disease and poor prognosis .
Mode of Action
C225 inhibits the binding of epidermal growth factor (EGF) to EGFR, thereby inhibiting autophosphorylation of EGFR and inducing its internalization and degradation . This competitive binding to EGFR inhibits the progression of the cell cycle at the G0/G1 boundary, increases the expression of the cell cycle regulator p27 KIP1, and induces apoptosis .
Biochemical Pathways
The binding of C225 to EGFR leads to the inhibition of several key cell signaling pathways. These include the MAPK pathway, which is involved in cell proliferation, and the PI3K/Akt pathway, which is involved in cell survival and apoptosis . By inhibiting these pathways, C225 can effectively suppress tumor growth.
Pharmacokinetics
The pharmacokinetics of C225 have been studied in preclinical and clinical trials. It has been shown to have a favorable safety profile and adequate clinical pharmacology . The drug is administered via intravenous infusion and is used as monotherapy or in combination with other chemotherapies .
Result of Action
The binding of C225 to EGFR results in significant inhibition of tumor growth. In vitro, C225 has been shown to mediate anti-tumor effects in numerous cancer cell lines and human tumor xenografts . In clinical trials, C225 has demonstrated antitumor activities, both as a single agent and in combination with chemotherapy and radiation therapy .
Action Environment
The efficacy of C225 can be influenced by various environmental factors. For instance, the presence of other growth factors and cytokines in the tumor microenvironment can modulate the response to C225. Additionally, the genetic makeup of the tumor cells, including the presence of specific mutations in the EGFR gene, can also impact the drug’s efficacy .
properties
IUPAC Name |
methyl (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17,19-20H,3-6,9,12,15,18,21-22H2,1-2H3/b8-7-,11-10-,14-13-,17-16-,20-19- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHJSIBYSWTMLS-NEUKSRIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,7,10,13,16-docosapentaenoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



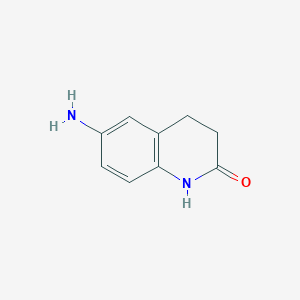


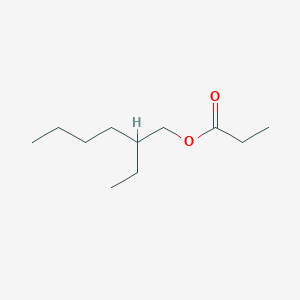
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)



